molecular formula C15H25N5O20P4 B1245869 phosphoribosyl-ATP

phosphoribosyl-ATP

Cat. No.: B1245869
M. Wt: 719.28 g/mol
InChI Key: RKNHJBVBFHDXGR-KEOHHSTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoribosyl-ATP (PRATP), also known as N1-(5-phospho-β-D-ribosyl)-ATP, is a crucial biochemical intermediate as the first committed metabolite in the histidine biosynthesis pathway . This pathway is essential in bacteria, fungi, and plants, but absent in mammals, making the enzymes involved, including ATP phosphoribosyltransferase (ATPPRT) which synthesizes PRATP, promising targets for antimicrobial drug development . The compound is formed via a reversible Mg2+-dependent reaction catalyzed by ATPPRT, in which the N1 of the adenine ring of ATP performs a nucleophilic attack on the C1 of phosphoribosyl pyrophosphate (PRPP), displacing pyrophosphate (PPi) . Research into the transition state of this reaction has revealed a dissociative DN*AN‡ mechanism with a fully dissociated adenine ring and little involvement from the incoming nucleophile . Beyond its fundamental role in metabolism, PRATP is an indispensable tool for pre-steady-state kinetic studies and for investigating the allosteric regulation of ATPPRT . Studies utilizing phosphonoacetic acid as an analog for pyrophosphate have employed isotopically labeled PRATP to perform detailed kinetic isotope effect (KIE) analyses, enabling the characterization of the enzymatic transition state . Furthermore, research on ATPPRT has shown that allosteric activation can shift the rate-limiting step of the reaction from chemistry to product release, a process in which PRATP itself is directly involved . This compound is presented for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25N5O20P4

Molecular Weight

719.28 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

RKNHJBVBFHDXGR-KEOHHSTQSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

Synonyms

phosphoribosyl ATP
phosphoribosyladenosine triphosphate

Origin of Product

United States

Scientific Research Applications

Role in Histidine Biosynthesis

Phosphoribosyl-ATP is integral to the first step of histidine biosynthesis, catalyzed by ATP phosphoribosyltransferase (ATPPRT). This enzyme facilitates the nucleophilic attack of ATP on 5-phospho-α-D-ribose 1-pyrophosphate (PRPP), resulting in the formation of PR-ATP and inorganic pyrophosphate (PPi) . The regulation of ATPPRT activity is complex and involves allosteric mechanisms influenced by histidine levels.

Case Study: Allosteric Regulation of ATPPRT

A study highlighted the allosteric activation of ATPPRT by its regulatory protein HisZ, which enhances the enzyme's catalytic efficiency in the absence of histidine. The kinetic analysis demonstrated that HisZ binding shifts the rate-limiting step, allowing for a more active conformation that accelerates product formation .

Enzymatic Studies and Kinetics

Research has extensively investigated the kinetics of PR-ATP formation and its interaction with various substrates. For instance, rapid kinetics experiments have shown that the presence of histidine alters the enzyme's activity profile significantly, indicating a sophisticated regulatory mechanism .

Data Table: Kinetic Parameters of ATPPRT

ParameterValueNotes
kcatk_{cat}VariesDependent on substrate concentrations
KmK_m (ATP)~4 mMIndicates affinity for ATP
KmK_m (PRPP)~0.1 mMIndicates affinity for PRPP
Allosteric EffectSignificantEnhanced by HisZ under varying conditions

Antibiotic Development

This compound has emerged as a target for novel antibiotic discovery, particularly against pathogenic bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis. The inhibition of ATPPRT can disrupt histidine biosynthesis in these pathogens, providing a potential therapeutic strategy .

Case Study: Antibiotic Targeting ATPPRT

Research has shown that specific inhibitors targeting ATPPRT can effectively reduce bacterial growth by depleting histidine levels. This approach is particularly promising given the rising antibiotic resistance among common pathogens .

Metabolic Engineering Applications

In metabolic engineering, PR-ATP serves as a vital intermediate for synthesizing various biomolecules. Its role in facilitating nucleotide synthesis makes it essential for developing engineered strains capable of producing valuable compounds like amino acids and nucleotides.

Data Table: Applications in Metabolic Engineering

ApplicationDescription
Amino Acid ProductionEngineered strains utilize PR-ATP for enhanced yields
Nucleotide SynthesisPR-ATP acts as a precursor in nucleotide biosynthetic pathways

Chemical Reactions Analysis

Key Features:

  • Reversibility : The reaction is bidirectional but favors PR-ATP synthesis under physiological ATP/PPi ratios .

  • Metal Dependence : Requires Mg²⁺ or Mn²⁺ for catalysis, with Mn²⁺ enhancing transition-state charge stabilization .

  • Substrate Binding Order : PRPP binds before ATP in the reaction sequence .

Table 1: Kinetic Parameters for ATPPRT

Enzyme SourceKmK_m (PRPP)KmK_m (ATP)kcatk_{cat} (s⁻¹)
Psychrobacter arcticus0.12 mM0.34 mM2.8
Escherichia coli0.18 mM0.41 mM3.1
Data derived from steady-state kinetics .

Hydrolysis of Phosphoribosyl-ATP

This compound diphosphatase hydrolyzes PR-ATP to 1-(5-phosphoribosyl)-AMP (PR-AMP) and PPi:

PR ATP H2OPR AMP PPi[5]\text{PR ATP H}_2\text{O}\rightleftharpoons \text{PR AMP PPi}\quad[5]

Catalytic Mechanism:

  • Active Site : Features conserved arginine and lysine residues that coordinate the pyrophosphate group .

  • Electrostatic Stabilization : Mg²⁺ ions neutralize negative charges on the transition state during PPi departure .

Activation Mechanisms:

  • HisZ Protein : In Psychrobacter arcticus, HisZ binding increases catalytic efficiency (kcatk_{cat}) by 160-fold through structural reorganization of the PRPP-binding loop .

  • Phosphorylation : Histidine phosphorylation (e.g., H247 in NAMPT) enhances PRPP affinity by 160,000-fold, enabling efficient PR-ATP synthesis .

Inhibition Mechanisms:

  • Feedback Inhibition : Histidine and PR-ATP inhibit ATPPRT activity, with KiK_i values in the micromolar range .

  • Nucleotide Competition : ADP and AMP act as competitive inhibitors by binding to the ATP site .

Table 2: Regulatory Effects on ATPPRT Activity

RegulatorEffect on kcatk_{cat}Mechanism
HisZ↑ 160-foldLoop stabilization at PRPP site
Histidine↓ 95%Hexamer formation & active-site occlusion
Mn²⁺ (vs Mg²⁺)↑ 3-foldEnhanced transition-state charge stabilization
Data compiled from .

Structural Insights into Reaction Dynamics

  • Overlapping Active Sites : ATP and PRPP bind sequentially at overlapping sites in NAMPT, with H247 phosphorylation enabling PRPP capture .

  • Reaction Coordinate Motion : Ribosyl migration occurs while the 5-phosphoryl group remains fixed, stabilized by Mg²⁺ coordination .

Preparation Methods

PRPP Synthase-Catalyzed Precursor Generation

The synthesis of PRATP begins with the production of phosphoribosyl pyrophosphate (PRPP), catalyzed by PRPP synthase. This enzyme transfers the β,γ-diphosphoryl group of ATP to the C-1 hydroxyl of ribose 5-phosphate, yielding PRPP and AMP. Critical parameters include:

  • pH : Optimal activity occurs at pH 8.0–8.5 in Tris-HCl or tricine buffers.

  • Metal ions : Mg²⁺ (7–10 mM) stabilizes the ATP-binding site, while K⁺ (100–200 mM) enhances enzyme processivity.

  • Temperature : Reactions proceed efficiently at 25°C, avoiding PRPP hydrolysis.

PRPP isolation employs cold formic acid extraction or anion-exchange chromatography using HiTrap Q HP columns. Yield optimization requires immediate cooling post-reaction to prevent PRPP degradation.

ATP Phosphoribosyltransferase (ATP-PRT)-Mediated Condensation

ATP-PRT catalyzes the reversible condensation of PRPP and ATP to form PRATP and pyrophosphate (PPi). Key steps include:

  • Enzyme selection : Mycobacterium tuberculosis ATP-PRT (MtATP-PRT) and Pseudomonas aeruginosa HisG (PaHisG) are preferred for high catalytic efficiency (k<sub>cat</sub> = 2.1 s⁻¹).

  • Reaction setup : A 10 mL system contains 0.5 mM ribose 5-phosphate, 0.75 mM ATP, 15 μM PRPP synthase, 25 μM HisG, and 0.5 mM inorganic pyrophosphatase to shift equilibrium toward PRATP.

  • Kinetic control : Pre-steady-state kinetics reveal a burst phase amplitude of 60 μM PRATP within 5 seconds, followed by a slower steady state.

Chemical Synthesis and Modifications

Phosphoribosylation of ATP Derivatives

Chemical synthesis routes, though less efficient than enzymatic methods, enable isotopic labeling. Ribose 5-phosphate is activated as a phosphoramidite, which reacts with ATP’s adenine moiety under anhydrous conditions. Challenges include:

  • Regioselectivity : Protecting groups (e.g., tert-butyldimethylsilyl) ensure ribosylation at N1 of ATP.

  • Yield optimization : Triethylamine promotes deprotonation, achieving 35–40% yields in acetonitrile at −20°C.

Purification and Stabilization Techniques

Anion-Exchange Chromatography

PRATP purification leverages its high negative charge (−4 at pH 8.5):

  • Column : HiTrap Q HP (20 mL bed volume) with ammonium bicarbonate gradients (6–30% over 20 column volumes).

  • Elution monitoring : Absorbance at 290 nm (ε = 3,600 M⁻¹cm⁻¹) identifies PRATP-rich fractions.

Analytical Validation

Spectrophotometric Quantification

PRATP’s conjugated π-system allows direct measurement at 290 nm. Calibration curves (0.1–5 mM) show linearity (R² > 0.99) in 20 mM HEPES.

³¹P-NMR Spectroscopy

Characteristic peaks for PRATP’s α-, β-, γ-, and ribosyl-phosphates appear at δ −5.2, −9.8, −20.3, and −10.7 ppm, respectively. Signal integration confirms ≥98% purity post-purification.

Applications and Process Scaling

Biocatalytic Production

Large-scale systems (1 L) using Escherichia coli PRPP synthase and Lactococcus lactis ATP-PRT yield 12 mM PRATP in 90 minutes. Continuous-flow reactors with immobilized enzymes enhance productivity (0.8 g/L/h).

Isotope-Labeled PRATP

¹³C-ribose labeling (99% enrichment) is achieved using isotopically enriched ribose 5-phosphate, enabling metabolic flux analysis in M. tuberculosis .

Q & A

Q. What is the enzymatic role of phosphoribosyl-ATP in histidine biosynthesis, and how is its activity experimentally validated?

this compound is hydrolyzed by the enzyme this compound pyrophosphohydrolase (HisE; EC 3.6.1.31) in the second step of histidine biosynthesis, producing phosphoribosyl-AMP (PR-AMP) and pyrophosphate. This reaction is irreversible and critical for committing the pathway to histidine production . Methodologically, HisE activity can be assayed using coupled enzymatic reactions or colorimetric detection of inorganic phosphate (Pi). For example, ATP hydrolysis can be quantified via malachite green assays, while PR-AMP formation is tracked using HPLC or spectrophotometric methods at 260 nm. Replicates and controls (e.g., heat-inactivated enzyme) are essential to distinguish background noise .

Q. How do researchers distinguish this compound pyrophosphohydrolase (HisE) activity from other ATP hydrolases in cellular lysates?

Specificity is achieved through substrate competition assays, selective inhibitors, or genetic knockout models. HisE activity is uniquely dependent on this compound, unlike other ATPases (e.g., myosin ATPase, EC 3.6.1.32). Researchers often use affinity purification with His-tagged HisE or immunodepletion with anti-HisE antibodies to isolate the enzyme. Activity assays are then performed in optimized buffers (pH 7.5–8.0, Mg²⁺-dependent) to mimic physiological conditions .

Advanced Research Questions

Q. What structural features of Mycobacterium tuberculosis HisE (Mtb HisE) inform its catalytic mechanism and drug targeting?

The crystal structure of Mtb HisE (1.25 Å resolution) reveals a homodimeric α-helical fold with conserved catalytic motifs. Each subunit contains a substrate-binding pocket formed by four glutamate residues (Glu35, Glu67, Glu107, Glu138) critical for coordinating Mg²⁺ and hydrolyzing this compound. Structural comparisons with Campylobacter jejuni dUTPase highlight divergent loop regions near the active site, suggesting species-specific substrate recognition. These insights guide rational drug design, such as developing analogs that block Mg²⁺ binding or dimerization .

Q. How does allosteric regulation by histidine modulate HisE activity in feedback inhibition?

Histidine binds to a regulatory domain distinct from the catalytic site, inducing a conformational shift that stabilizes HisE in a hexameric, low-activity state. Kinetic studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) demonstrate a 10-fold reduction in Vmax upon histidine binding. Researchers employ site-directed mutagenesis (e.g., mutating residues in the allosteric pocket, such as Arg92 in Mtb HisE) to dissect regulatory mechanisms .

Q. What experimental challenges arise when quantifying HisE expression in microbial communities under environmental stress?

Cross-reactivity with homologous hydrolases (e.g., MazG or dCTPase) and low HisE abundance in complex samples require multiplexed approaches. Metaproteomic workflows combine LC-MS/MS with peptide libraries derived from HisE sequence databases (e.g., UniProt entries for K01523). In Rhodobacter sphaeroides, HisE upregulation under aerobic/dark conditions was confirmed via 2D-PAGE coupled with MALDI-TOF, highlighting its role in stress adaptation .

Q. How can conflicting data on HisE oligomeric states (dimer vs. hexamer) be reconciled across studies?

Oligomerization depends on ligand binding and pH. Analytical ultracentrifugation (AUC) and size-exclusion chromatography (SEC) show that apo HisE exists predominantly as a dimer (∼50 kDa), while histidine-bound forms assemble into hexamers (∼150 kDa). Cryo-EM studies at near-physiological pH (7.4) further validate these transitions. Discrepancies may arise from crystallization artifacts or buffer conditions favoring specific quaternary structures .

Methodological Guidelines

  • Assay Design:

    • Use triplicate samples and include background controls (e.g., no-enzyme or no-substrate) to normalize for non-specific hydrolysis .
    • For kinetic studies, vary this compound concentrations (0.1–10 mM) and measure initial reaction rates using continuous spectrophotometric monitoring (e.g., NADH-coupled assays).
  • Structural Studies:

    • Crystallize HisE in ligand-free and inhibitor-bound states (e.g., AMP or histidine) to capture conformational changes. Soak crystals in heavy-atom solutions (e.g., HgCl₂) for phasing .
  • Data Interpretation:

    • Compare enzymatic activity across homologs (e.g., bacterial vs. plant HisE) using phylogenetic analysis (e.g., MEGA11) to identify conserved catalytic residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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